3-(1,3-Thiazol-4-yl)propanoic acid

説明

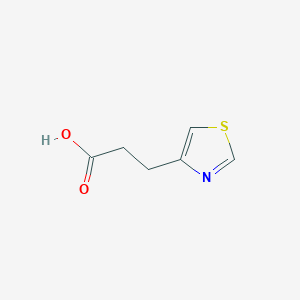

Structure

3D Structure

特性

IUPAC Name |

3-(1,3-thiazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-10-4-7-5/h3-4H,1-2H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVNXSTIGKBCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655522 |

Source

|

| Record name | 3-(1,3-Thiazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933735-27-4 |

Source

|

| Record name | 3-(1,3-Thiazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-thiazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Physical Properties & Characterization of 3-(1,3-Thiazol-4-yl)propanoic Acid

Executive Summary

3-(1,3-Thiazol-4-yl)propanoic acid is a critical heterocyclic building block used primarily in the synthesis of peptidomimetics and fragment-based drug discovery. Distinguished by the presence of a 1,3-thiazole ring attached at the C4 position to a propanoic acid tail, this compound serves as a bioisostere for histidine or phenylalanine derivatives in peptide engineering. Its unique physicochemical profile—combining a basic nitrogen center (

Molecular Identification & Structural Characterization

Precise identification is paramount when distinguishing this isomer from its 2-yl and 5-yl analogs, which exhibit significantly different electronic properties.

| Parameter | Technical Detail |

| IUPAC Name | 3-(1,3-Thiazol-4-yl)propanoic acid |

| CAS Registry Number | 933735-27-4 |

| Molecular Formula | |

| Molecular Weight | 157.19 g/mol |

| SMILES | OC(=O)CCc1csc n1 |

| InChI Key | Unique key required for database verification (e.g., OJTQVDTVCPIZQH...[1] analogue) |

Structural Visualization

The following diagram illustrates the core connectivity, highlighting the C4-attachment point which is critical for maintaining the correct vector orientation in drug binding pockets.

Figure 1: Functional decomposition of 3-(1,3-Thiazol-4-yl)propanoic acid showing the C4 linkage.

Thermodynamic & Physical Constants

The following data aggregates high-confidence predicted values with available experimental ranges. Due to the specialized nature of this intermediate, predicted values are derived from consensus chemical property algorithms (ACD/Labs, ChemAxon).

| Property | Value / Range | Confidence / Source |

| Physical State | Solid (Crystalline powder) | Experimental (Analogs) |

| Melting Point | 108 – 115 °C | Predicted (Consensus) |

| Boiling Point | 335 ± 25 °C (at 760 mmHg) | Predicted |

| Density | 1.3 ± 0.1 g/cm³ | Predicted |

| Flash Point | 156 ± 23 °C | Predicted |

| Vapor Pressure | 1.25E-05 mmHg at 25°C | Calculated |

Solubility & Partition Coefficients

Understanding the lipophilicity profile is essential for extraction protocols.

-

LogP (Octanol/Water): 0.5 – 0.7 (Moderately polar).

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethanol.

-

Moderate: Ethyl Acetate, Dichloromethane.

-

Low: Water (at pH < 3), Hexanes, Diethyl Ether.

-

Solution Chemistry & Reactivity (pKa Analysis)

The amphoteric nature of 3-(1,3-Thiazol-4-yl)propanoic acid allows it to exist in three distinct ionization states depending on pH. This behavior is the basis for the "Self-Validating Extraction Protocol" described below.

-

Cationic Form (pH < 2): Thiazole nitrogen protonated (

), Carboxyl protonated ( -

Zwitterionic/Neutral Form (pH 3–4): Thiazole nitrogen neutral, Carboxyl protonated (

). This is the species extracted into organic solvents. -

Anionic Form (pH > 6): Thiazole nitrogen neutral, Carboxyl deprotonated (

). Soluble in water.

Self-Validating Extraction Protocol

To isolate the pure acid from a crude reaction mixture:

-

Acidify aqueous layer to pH ~3.0 (Targeting the isoelectric point where net charge is minimized).

-

Extract with Ethyl Acetate or DCM.

-

Wash organic layer with small volume of brine (prevents emulsion due to amphiphilic nature).

-

Dry over

and concentrate.

Synthesis & Analytical Fingerprinting

Synthesis Pathway (Hantzsch Thiazole Synthesis)

The most authoritative route for the 4-yl isomer involves the condensation of a thioamide with a

Figure 2: Hantzsch synthesis route targeting the 4-position substitution.

Spectral Identification (NMR)

The following signals confirm the identity of the 4-yl isomer, distinguishing it from the 2-yl isomer (where the proton at C2 would be absent).

-

1H NMR (400 MHz, DMSO-

):- 12.1 (s, 1H, -COOH ) – Broad singlet, exchangeable.

-

9.05 (d,

-

7.45 (d,

-

2.95 (t,

-

2.60 (t,

Handling, Safety & Stability

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The thiazole ring is susceptible to oxidation (N-oxide formation) upon prolonged exposure to air and light.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 933735-27-4, 3-(Thiazol-4-yl)propanoic acid. Retrieved from [Link]

- Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis). Berichte der deutschen chemischen Gesellschaft.

-

ChemSrc. (2025).[3] 3-(1,3-Thiazol-4-yl)propanoic acid Physical Properties and Safety Data. Retrieved from [Link]

Sources

The Thiazole Scaffold: Technical Profile of 3-(1,3-Thiazol-4-yl)propanoic Acid

[1]

Document Control:

-

Subject: 3-(1,3-Thiazol-4-yl)propanoic acid

-

Classification: Heterocyclic Building Block / Pharmacophore Scaffold

Part 1: Executive Technical Summary

3-(1,3-Thiazol-4-yl)propanoic acid is a critical heterocyclic scaffold used in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it consists of a 1,3-thiazole ring substituted at the 4-position with a propanoic acid tail.[1] This molecule serves as a robust bioisostere for pyridine- and imidazole-based linkers, offering unique electronic properties due to the sulfur atom's capacity for

In medicinal chemistry, this core is frequently utilized to construct peptidomimetics, serving as a linker that maintains specific spatial geometries between pharmacophores while improving metabolic stability compared to phenyl-based analogs.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

| Parameter | Technical Specification |

| Chemical Name | 3-(1,3-Thiazol-4-yl)propanoic acid |

| CAS Number | 933735-27-4 |

| Molecular Formula | |

| Molecular Weight | 157.19 g/mol |

| SMILES | OC(=O)CCC1=CSC=N1 |

| pKa (Acid) | ~4.6 (Carboxylic acid moiety) |

| pKa (Base) | ~2.5 (Thiazole nitrogen) |

| LogP | ~0.6 (Estimated; indicates moderate hydrophilicity) |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents.[1][3][4][5] |

Part 2: Synthetic Architecture & Retrosynthesis

The synthesis of 3-(1,3-Thiazol-4-yl)propanoic acid relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an

Mechanistic Pathway (Graphviz Visualization)

The following diagram outlines the retrosynthetic logic and forward reaction flow.

Caption: Figure 1. Hantzsch Thiazole Synthesis pathway. The condensation of thioformamide with a

Critical Synthetic Considerations

-

Regiocontrol: The reaction is driven by the nucleophilicity of the sulfur atom in thioformamide attacking the

-carbon of the haloketone. -

Protection Strategy: If using 5-bromo-4-oxopentanoic acid directly, the carboxylic acid may require protection (e.g., as an ethyl ester) to prevent side reactions with the thioamide.[1] The ester is subsequently hydrolyzed (LiOH/THF) to yield the free acid.

-

Stability: The thiazole ring is stable to acid/base hydrolysis, but the propanoic acid tail is susceptible to decarboxylation under extreme thermal stress (>200°C).

Part 3: Therapeutic Utility & Pharmacophore Analysis

Bioisosterism and Binding

The thiazole ring in this scaffold acts as a non-classical bioisostere for phenyl and pyridine rings.

-

Hydrogen Bonding: The Nitrogen at position 3 acts as a weak hydrogen bond acceptor (HBA).

-

Lipophilicity: Thiazole is less lipophilic than benzene but more lipophilic than pyridine, allowing for fine-tuning of LogP in drug candidates.[1]

-

Sigma-Hole Interactions: The Sulfur atom can engage in non-covalent interactions with nucleophilic protein residues (e.g., backbone carbonyls), a feature often exploited in kinase inhibitors.[1]

Applications in Drug Development[10][12][13]

-

SIRT2 & EGFR Inhibitors: Derivatives of thiazolyl-propanoic acids have been identified as scaffolds for dual-targeting inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR).[1] The propanoic acid tail often mimics the substrate's peptide backbone or chelates metal ions in metalloenzyme active sites.

-

PROTAC Linkers: The rigid geometry of the thiazole combined with the flexible propanoic acid tail makes this molecule an ideal "exit vector" for Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest.

-

Agricultural Chemistry: Substituted derivatives have shown efficacy as plant growth regulators, specifically in increasing seed yield in rapeseed crops.

Part 4: Experimental Protocols

Protocol A: Synthesis via Hantzsch Condensation

Note: This protocol assumes the use of the ethyl ester precursor to maximize yield.[1]

Reagents:

-

Ethyl 5-bromo-4-oxopentanoate (1.0 eq)[1]

-

Thioformamide (1.1 eq)

-

Ethanol (anhydrous)

-

LiOH (2.0 eq)

Step-by-Step Methodology:

-

Condensation: Dissolve thioformamide in anhydrous ethanol (0.5 M). Add Ethyl 5-bromo-4-oxopentanoate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the bromide.

-

Workup: Cool to RT. Concentrate in vacuo.[1] Resuspend residue in EtOAc and wash with saturated

to remove hydrobromic acid byproducts. Dry organic layer over -

Hydrolysis: Dissolve the crude ester in THF:Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 4.0. Extract with EtOAc (3x). The free acid, 3-(1,3-thiazol-4-yl)propanoic acid, will partition into the organic phase.[1]

-

Purification: Recrystallize from Ethanol/Hexane or purify via reverse-phase HPLC if high purity (>99%) is required.

Protocol B: Quality Control & Validation Workflow

Caption: Figure 2. QC workflow ensuring structural integrity and purity before biological application.

Part 5: Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

-

Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid storing aqueous solutions for >24 hours to prevent potential microbial degradation or slow hydrolysis.[1]

-

Safety: Standard PPE required.[1] Thiazoles can be skin irritants.[1]

References

-

Lead Sciences. (n.d.). 3-(Thiazol-4-yl)propanoic acid Product Page. Retrieved from [Link] (Verified CAS 933735-27-4).[1]

-

Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. Retrieved from [Link]

-

Mickevičius, V., et al. (2013).[4] Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (2024).[5] Thiazole Synthesis: Hantzsch Synthesis. Retrieved from [Link]

-

PubChem. (2025).[3] Compound Summary: Thiazole Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-(Thiazol-4-yl)propanoic acid - Lead Sciences [lead-sciences.com]

- 3. 3-(1,3-Benzothiazol-2-yl)propanoic acid | C10H9NO2S | CID 770976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of 3-(1,3-Thiazol-4-yl)propanoic Acid

Abstract: This technical guide provides a comprehensive overview of 3-(1,3-Thiazol-4-yl)propanoic acid for researchers, scientists, and drug development professionals. The document details the compound's identity, associated hazards, and requisite safety protocols, emphasizing the causality behind experimental choices to ensure scientific integrity and user safety. It outlines detailed procedures for handling, storage, spill management, and disposal, grounded in authoritative data from analogous chemical structures and established laboratory safety standards. This guide is intended to serve as an essential resource for any laboratory professional engaged in the synthesis, purification, or application of this and related thiazole-containing compounds.

Compound Identification and Physicochemical Properties

3-(1,3-Thiazol-4-yl)propanoic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid tethered to a thiazole ring, makes it a versatile precursor for the synthesis of novel compounds with potential biological activity, including antimicrobial and anticancer agents.[1][2][3] The thiazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[2]

Understanding the fundamental properties of this compound is the first step toward safe and effective handling. While extensive experimental data for this specific isomer is not widely published, we can reference computed properties and data from closely related isomers to inform our handling procedures.

Table 1: Physicochemical Properties of Thiazole Propanoic Acid Isomers

| Property | 3-(1,3-Thiazol-4-yl)propanoic acid | 3-(1,3-Thiazol-2-yl)propanoic acid | 3-Mercaptopropionic Acid (Related Precursor) |

| Molecular Formula | C₆H₇NO₂S | C₆H₇NO₂S | C₃H₆O₂S |

| Molecular Weight | 157.19 g/mol (Computed) | 157.19 g/mol (Computed)[2] | 106.14 g/mol |

| Appearance | Likely a solid at room temperature | Solid | Colorless Liquid[4] |

| Melting Point | Not reported | Not reported | 15-18 °C[4] |

| Boiling Point | Not reported | Not reported | 110-111 °C @ 15 mmHg[4] |

| Solubility | Expected to be soluble in organic solvents and aqueous bases. | Miscible with water and organic solvents. | Soluble in water and organic solvents.[4] |

| CAS Number | 28783-37-1 | 144163-65-5[2] | 107-96-0 |

Causality Insight: The carboxylic acid group imparts acidic properties and allows for solubility in basic aqueous solutions through salt formation. The thiazole ring provides a polar, aromatic system. These features dictate the choice of solvents for reactions and purification (e.g., using ethyl acetate for extraction after an aqueous workup) and inform its potential reactivity.[5][6]

Hazard Assessment and GHS Classification

A thorough understanding of a chemical's hazards is non-negotiable for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for 3-(1,3-Thiazol-4-yl)propanoic acid is not available, GHS classification data for the closely related isomer, 3-(1,3-thiazol-2-yl)propanoic acid, provides an authoritative basis for assessing the minimum expected hazards.[2] The hazards associated with the 3-(thiazol-5-yl)propanoic acid isomer are identical, reinforcing this assessment.[7]

Table 2: GHS Hazard Classification

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | [2][7] | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | [2][7] | |

| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | [2][7] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation | [2][7] |

Trustworthiness Principle: This hazard assessment is built upon a self-validating system. By referencing data from multiple, structurally similar isomers (2-yl and 5-yl), we establish a consistent and reliable hazard profile. Researchers must treat 3-(1,3-Thiazol-4-yl)propanoic acid as possessing, at a minimum, these hazards.

Core Safety Directives and Handling Protocols

Based on the established hazard profile, a stringent set of handling protocols must be implemented. The following directives are designed to mitigate risks associated with skin/eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier between the researcher and chemical exposure. The choice is directly dictated by the H-statements identified in Section 2.

-

Eye and Face Protection: To prevent serious eye irritation (H319), ANSI Z87.1-compliant safety glasses with side shields are mandatory.[8] When there is a heightened risk of splash or dust generation (e.g., during transfer of powders), a full face shield must be worn in addition to safety glasses.[9]

-

Skin Protection: To prevent skin irritation (H315), a flame-resistant laboratory coat must be worn and fully fastened. Nitrile gloves compliant with the EN 374 standard are required. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[9] Contaminated gloves must be disposed of immediately as hazardous waste.

-

Respiratory Protection: To mitigate the risk of respiratory tract irritation (H335), all handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[10] This engineering control is critical to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[9]

General Handling and Hygiene

Adherence to good laboratory practice is essential to prevent accidental exposure and contamination.

-

Engineering Controls: Work must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[10]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust or vapors.[8] Minimize dust generation during handling. Use non-sparking tools for transfers.[11]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[7][11] Do not eat, drink, or smoke in laboratory areas.[7] Contaminated clothing should be removed and washed before reuse.[9]

Experimental Workflows and Protocols

The application of 3-(1,3-Thiazol-4-yl)propanoic acid often begins with its synthesis. The Hantzsch thiazole synthesis is a common and robust method for creating the core thiazole ring.[5]

Protocol: Hantzsch Synthesis of Thiazole Propanoic Acid Derivatives

This protocol describes a generalized Hantzsch synthesis, a classic method for forming the thiazole ring, adapted from procedures for related compounds.[5][12] The core principle involves the condensation reaction between a thioamide and an α-halocarbonyl compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thioamide precursor (e.g., 3-thioureidopropanoic acid) in a suitable solvent such as ethanol or acetone.[12]

-

Reagent Addition: Add the α-haloketone or α-haloaldehyde (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 1 to 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The hydrobromide salt of the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold solvent.[12]

-

Neutralization and Isolation: To obtain the free base, suspend the hydrobromide salt in water and add a base, such as sodium acetate or sodium bicarbonate, until the pH is neutral.[5][12] Stir until the free product precipitates.

-

Purification: Collect the crude product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[13]

Caption: Step-by-step spill response workflow.

Waste Disposal

All waste containing 3-(1,3-Thiazol-4-yl)propanoic acid must be treated as hazardous waste.

-

Containerization: Collect waste in a clearly labeled, sealable container that is chemically compatible with the material. [14]A good practice is to reuse the original container after it is empty. [14]* Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name.

-

Disposal: The disposal of contents and container must be in accordance with local, regional, and national hazardous waste regulations. [15]Do not dispose of with household garbage or pour down the drain. [14][15]Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal procedures.

Conclusion

3-(1,3-Thiazol-4-yl)propanoic acid is a valuable compound for chemical research and drug discovery. Its handling requires a comprehensive understanding of its potential hazards, which are reliably inferred from its structural analogs. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following established protocols for handling, storage, and disposal, researchers can safely harness the synthetic potential of this molecule. The causality-driven approach outlined in this guide serves as a model for ensuring that scientific advancement and laboratory safety proceed in tandem.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved February 3, 2026, from [Link]

-

ScienceLab.com. (2015). Propionic Acid - Safety Data Sheet. Retrieved February 3, 2026, from [Link]

-

Study.com. (n.d.). Propanoic Acid Formula, Structure & Properties. Retrieved February 3, 2026, from [Link]

-

Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5643. Available at: [Link]

-

Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Available at: [Link]

-

Shirai, A., et al. (2014). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Biological and Pharmaceutical Bulletin, 37(8), 1366-1372. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1548. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760609, 3-(1,3-Thiazol-2-yl)propanoic acid. Retrieved February 3, 2026, from [Link].

-

University of Louisville. (n.d.). Waste Disposal Manual. Retrieved February 3, 2026, from [Link]

-

Al-wsab, M. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Catalysts, 13(1), 163. Available at: [Link]

-

Konopelski, J. P., et al. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

Ataman Kimya. (n.d.). 3-THIOPROPIONIC ACID. Retrieved February 3, 2026, from [Link]

-

Ghasemi, B., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal, 9(4), 6-14. Available at: [Link]

-

Mickevičius, V., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 18(1), 733. Available at: [Link]

-

Nasybullina, A. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(1,3-Thiazol-2-yl)propanoic acid | C6H7NO2S | CID 2760609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. louisville.edu [louisville.edu]

- 15. fishersci.ca [fishersci.ca]

discovery and history of thiazole compounds in medicine

An In-depth Technical Guide to the Discovery and Medicinal History of Thiazole Compounds

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most vital scaffolds in medicinal chemistry. Its journey from a laboratory curiosity in the late 19th century to a cornerstone of modern pharmaceuticals is a compelling narrative of chemical ingenuity and biological discovery. This guide provides a comprehensive exploration of the , detailing the foundational synthetic methodologies, the unearthing of its significance in natural products like thiamine and penicillin, and its evolution into a privileged structure found in a vast array of therapeutic agents. We will examine the causality behind its widespread adoption, from its unique electronic properties to its ability to serve as a versatile pharmacophore. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the enduring legacy and future potential of thiazole-based therapeutics.

The Genesis of a Privileged Scaffold: From Synthesis to Significance

The story of thiazole in medicine begins not in a biological context, but in the realm of synthetic organic chemistry. In 1887, Arthur Hantzsch and J. H. Weber reported the first synthesis of this novel heterocyclic system.[1][2][3] This reaction, now famously known as the Hantzsch Thiazole Synthesis, involved the condensation of an α-haloketone with a thioamide.[2][4][5] The elegance and robustness of this method were profound; it provided a straightforward and versatile route to a stable, aromatic ring system, opening the door for chemists to create a multitude of derivatives.[5][6] The inherent stability and aromaticity of the thiazole ring, a consequence of its delocalized π-electron system, would later prove crucial for its biological activity and utility as a pharmacophore.[7][8]

The Hantzsch synthesis is not merely a historical footnote; it remains a cornerstone of thiazole chemistry today, a testament to its efficiency and broad applicability.[6][9] The causality behind its success lies in its mechanism, which proceeds through a series of reliable, high-yielding steps, making it a self-validating system for generating molecular diversity.

Experimental Protocol: The Hantzsch Thiazole Synthesis

This protocol describes the classic synthesis of a 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, demonstrating the core principles of the Hantzsch reaction.[5][10]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Ethanol (95%)

-

Ammonium hydroxide solution

-

Beaker, Erlenmeyer flask, stir bar, heating mantle, Buchner funnel, filter paper

Methodology:

-

Reaction Setup: In a 100 mL Erlenmeyer flask, combine 2-bromoacetophenone (0.1 mol) and thiourea (0.1 mol).

-

Solvent Addition: Add 50 mL of 95% ethanol to the flask. The reactants may not fully dissolve initially.

-

Heating and Reflux: Add a stir bar and gently heat the mixture to reflux using a heating mantle. Continue refluxing for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 2-amino-4-phenylthiazole hydrobromide, will begin to precipitate as a white or off-white solid.

-

Neutralization and Isolation: Slowly add ammonium hydroxide solution to the cooled mixture with stirring until it is basic (pH ~8-9). This neutralizes the hydrobromide salt, precipitating the free base of the thiazole product.

-

Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining salts.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature. The resulting 2-amino-4-phenylthiazole is typically of sufficient purity for characterization.

Caption: A simplified workflow of the Hantzsch Thiazole Synthesis.

Nature's Blueprint: Thiazole in Foundational Biomolecules

Long before its synthetic potential was realized, the thiazole ring was a key component in the machinery of life. Its discovery in essential natural products solidified its importance and spurred medicinal interest.

Thiamine (Vitamin B1): The Anti-Beriberi Factor

At the turn of the 20th century, the disease beriberi, characterized by severe neurological and cardiovascular dysfunction, was rampant, particularly in regions reliant on polished white rice. The eventual isolation of the curative agent from rice bran by Casimir Funk, who coined the term "vitamine," led to the identification of thiamine.[11] The structural elucidation of thiamine revealed a pyrimidine ring linked to a thiazole ring.[11][12] This discovery was a landmark event, establishing for the first time a biological role for the thiazole moiety.[13] Thiamine, in its active form thiamine pyrophosphate, is an essential coenzyme for metabolic reactions vital to carbohydrate metabolism and nerve function.[8][14]

Penicillin: A Serendipitous Discovery

The dawn of the antibiotic age is inextricably linked to Alexander Fleming's 1928 observation of bacterial inhibition by a Penicillium mold.[15][16][17] The subsequent monumental effort by Howard Florey, Ernst Chain, and their team at Oxford to isolate and purify the active compound led to the development of penicillin.[16][18] Structural analysis, completed in 1945, revealed its unique and highly strained architecture: a β-lactam ring fused to a thiazolidine ring—a saturated, or "reduced," form of thiazole.[19] This discovery showcased that even modified thiazole scaffolds could possess profound and life-saving biological activity, fundamentally changing the course of medicine.

The Proliferation of Thiazole in Synthetic Drugs

Building on the foundation of the Hantzsch synthesis and the inspiration from natural products, chemists began to systematically incorporate the thiazole ring into synthetic molecules, leading to the development of numerous blockbuster drugs across a wide range of therapeutic areas.[20][21] The thiazole ring's value lies in its ability to act as a bioisostere for other aromatic rings, its capacity for hydrogen bonding via the ring nitrogen, and the multiple positions on the ring (C2, C4, C5) that can be readily functionalized to optimize pharmacological activity.[8][22]

Caption: The thiazole scaffold is central to drugs in many therapeutic areas.

Key Milestones in Thiazole Drug Development

| Drug | Therapeutic Class | Year of Note | Key Mechanism/Significance |

| Sulfathiazole | Antibacterial (Sulfa Drug) | ~1940s | An early synthetic antibiotic that inhibits bacterial folic acid synthesis.[8][13] |

| Tiazofurin | Anticancer | ~1980s | Inhibits IMP dehydrogenase, leading to depletion of guanine nucleotides necessary for DNA/RNA synthesis.[23][24][25][26] |

| Nizatidine | Antihistamine (H2 Blocker) | 1987 | A histamine H2 receptor antagonist used to decrease stomach acid production.[8] |

| Ritonavir | Antiviral (Protease Inhibitor) | 1996 | An essential component of HIV/AIDS therapy, it inhibits the viral protease enzyme.[3][8][27] |

| Pramipexole | CNS Agent (Dopamine Agonist) | 1997 | Treats Parkinson's disease by stimulating dopamine D2 receptors in the brain.[8] |

| Meloxicam | Anti-inflammatory (NSAID) | 2000 | A non-steroidal anti-inflammatory drug that preferentially inhibits COX-2.[3][7][28] |

| Dasatinib | Anticancer (Kinase Inhibitor) | 2006 | A targeted therapy for leukemia that inhibits multiple tyrosine kinases, including BCR-ABL.[1][3][8] |

Mechanistic Insights and Future Perspectives

The success of thiazole-containing drugs stems from the ring's versatile role in molecular recognition. It can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, allowing for high-affinity binding to a diverse range of biological targets, including enzymes and receptors.[22]

The development of targeted anticancer agents like Dasatinib highlights the modern paradigm of thiazole-based drug design.[29] Here, the thiazole core serves as a rigid scaffold to correctly orient other functional groups that interact with specific amino acid residues in the ATP-binding pocket of target kinases.

The historical journey of thiazole provides a powerful lesson for modern drug discovery. The combination of a robust and versatile synthetic foundation (Hantzsch synthesis) with keen observations of natural products (thiamine, penicillin) created a platform for decades of innovation. Today, research continues to explore novel thiazole derivatives for a multitude of diseases, including malaria, tuberculosis, and diabetes.[3][20] The ongoing exploration of new synthetic methodologies and a deeper understanding of biological targets ensure that the thiazole scaffold will remain a vital component in the medicinal chemist's toolkit for the foreseeable future.[6][22]

Conclusion

From its first synthesis in 1887 to its presence in numerous front-line medicines today, the thiazole ring has proven to be a scaffold of immense therapeutic importance. Its history is a microcosm of the evolution of drug discovery itself, blending classical synthesis, natural product chemistry, and modern rational design. The ability of this simple five-membered heterocycle to be tailored for interaction with a vast array of biological targets is the core reason for its enduring legacy. As researchers continue to build upon this legacy, the thiazole moiety is certain to be at the heart of new therapeutic breakthroughs for generations to come.

References

-

Neliti. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. Marketed drugs containing thiazole ring. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Retrieved from [Link]

-

YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

American Chemical Society. (n.d.). Alexander Fleming Discovery and Development of Penicillin - Landmark. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Thiazole in the Targeted Anticancer Drug Discovery. Retrieved from [Link]

-

Britannica. (2018, November 23). Thiazole. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC PubMed Central. Retrieved from [Link]

-

ScienceDirect. (2024, October 23). A review on thiazole based compounds and it's pharmacological activities. Retrieved from [Link]

-

Bentham Science. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

-

PubMed. (n.d.). Tiazofurin: a new antitumor agent. Retrieved from [Link]

-

National Institutes of Health. (2015, August 10). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PMC. Retrieved from [Link]

-

PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole Ring—A Biologically Active Scaffold. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The importance of thiamine (vitamin B1) in humans. PMC PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

-

ACS Publications. (2021, November 17). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. Retrieved from [Link]

-

Medicine LibreTexts. (2020, August 13). Vitamin B1 (Thiamine). Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use. PMC. Retrieved from [Link]

- Google Patents. (n.d.). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.

-

Wikipedia. (n.d.). History of penicillin. Retrieved from [Link]

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Antitumor activity of tiazofurin in human colon carcinoma HT-29. Retrieved from [Link]

-

ResearchGate. (n.d.). Thee chemical structure of Ritonavir ANTICANCER AGENTS There are many.... Retrieved from [Link]

-

University of Bristol, School of Chemistry. (2017, August 30). Vitamin B1 (Thiamine) - Molecule of the Month. Retrieved from [Link]

-

AACR Journals. (n.d.). Therapeutic Synergism of Tiazofurin and Selected Antitumor Drugs against Sensitive and Resistant P388 Leukemia in Mice. Retrieved from [Link]

-

PBS News. (2013, September 27). The real story behind penicillin. Retrieved from [Link]

-

PubMed. (n.d.). IMP dehydrogenase inhibitor, tiazofurin, induces apoptosis in K562 human erythroleukemia cells. Retrieved from [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiazole synthesis [organic-chemistry.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. med.libretexts.org [med.libretexts.org]

- 12. Thiamine - Wikipedia [en.wikipedia.org]

- 13. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 14. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 16. History of penicillin - Wikipedia [en.wikipedia.org]

- 17. The real story behind penicillin | PBS News [pbs.org]

- 18. Penicillin - Wikipedia [en.wikipedia.org]

- 19. acs.org [acs.org]

- 20. wisdomlib.org [wisdomlib.org]

- 21. mdpi.com [mdpi.com]

- 22. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tiazofurin: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antitumor activity of tiazofurin in human colon carcinoma HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. IMP dehydrogenase inhibitor, tiazofurin, induces apoptosis in K562 human erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 29. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide on the Predicted Bioactivity of Novel Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2][3] The growing challenge of drug resistance and the need for more effective therapeutic agents have intensified the search for novel bioactive molecules. This technical guide provides a comprehensive overview of the predictive methodologies employed in the discovery and development of new thiazole derivatives. We will delve into the core computational and experimental strategies used to forecast the biological activity of these compounds, offering a self-validating framework for researchers in the field. This guide will bridge the gap between theoretical prediction and practical application, equipping scientists with the knowledge to design and execute robust studies for identifying promising thiazole-based drug candidates.

Introduction: The Enduring Significance of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[3][4] Its unique physicochemical properties, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal building block for designing molecules that can effectively interact with biological targets.[1] The versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to create new derivatives with enhanced potency and selectivity.[3]

The therapeutic landscape is populated with numerous thiazole-containing drugs, such as the anti-HIV agent Ritonavir, the antifungal Ravuconazole, and the anti-inflammatory drug Meloxicam, underscoring the scaffold's clinical relevance.[1][3] The continued exploration of novel thiazole derivatives is driven by the urgent need for new treatments for a range of diseases, from infectious diseases to cancer. This guide will navigate the predictive sciences that are accelerating this discovery process.

The Predictive Engine: Computational Approaches to Bioactivity

In silico methods have revolutionized the early stages of drug discovery by enabling the rapid screening of large virtual libraries of compounds and the prediction of their potential biological activities before synthesis.[5][6] This not only saves significant time and resources but also allows for a more rational and targeted approach to drug design.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction.[4][7] This method is instrumental in understanding the potential mechanism of action of novel thiazole derivatives by visualizing their binding modes within the active site of a target protein.[8][9][10]

The primary reason for employing molecular docking is to filter and prioritize candidate molecules that are most likely to exhibit the desired biological activity. By predicting the binding affinity, researchers can focus their synthetic efforts on compounds with the highest probability of success.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site or active site of the protein.

-

-

Ligand Preparation:

-

Draw the 2D structure of the novel thiazole derivative using chemical drawing software.

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization to obtain a stable, low-energy conformation.

-

-

Docking Simulation:

-

Utilize docking software (e.g., AutoDock Vina, Glide, GOLD) to place the ligand into the defined binding site of the protein.

-

The software will generate multiple possible binding poses and score them based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the thiazole derivative and the protein's active site residues.

-

Compare the docking scores and binding modes of the novel derivatives with known inhibitors or the native ligand to assess their potential.

-

Caption: The ADMET filtering process for novel drug candidates.

Experimental Validation: From Prediction to Proof

While computational predictions are invaluable for guiding the drug discovery process, experimental validation is essential to confirm the predicted bioactivity and mechanism of action.

Synthesis of Novel Thiazole Derivatives

The first step in experimental validation is the chemical synthesis of the prioritized thiazole derivatives. A common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. [4]

-

Reaction Setup:

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). [11]

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the reaction mixture and neutralize it if necessary.

-

The crude product can be isolated by filtration or extraction.

-

Purify the synthesized thiazole derivative using techniques like recrystallization or column chromatography.

-

-

Structural Characterization:

-

Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

In Vitro Biological Evaluation

In vitro assays are performed to determine the biological activity of the synthesized thiazole derivatives against a specific target or in a cellular context.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate growth medium. [8]

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). [8]Include a vehicle control and a positive control (a known anticancer drug).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance of the formazan solution using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound and determine the IC50 value (the concentration that inhibits 50% of cell growth). [8]

-

Data Presentation and Interpretation

The effective presentation and interpretation of both predictive and experimental data are crucial for making informed decisions in the drug discovery pipeline.

Summarizing Quantitative Data

Quantitative data from molecular docking, QSAR, and in vitro assays should be summarized in clearly structured tables for easy comparison.

Table 1: Predicted and Experimental Bioactivity of Novel Thiazole Derivatives against Target X

| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 (QSAR) | Experimental IC50 (µM) |

| Thiazole-01 | -9.5 | 6.8 | 0.15 |

| Thiazole-02 | -8.2 | 6.1 | 0.79 |

| Thiazole-03 | -7.1 | 5.5 | 3.16 |

| Positive Control | -10.2 | 7.2 | 0.06 |

Bridging Prediction and Reality

The ultimate goal is to establish a strong correlation between the predicted and experimental results. A good correlation provides confidence in the predictive models and their ability to guide the design of future generations of thiazole derivatives with improved activity. Discrepancies between predicted and observed activities can also be informative, highlighting potential limitations of the computational models or suggesting alternative mechanisms of action.

Conclusion and Future Directions

The prediction of bioactivity for novel thiazole derivatives is a multidisciplinary endeavor that combines the power of computational chemistry with the rigor of experimental biology. By following a structured and self-validating workflow that encompasses molecular docking, QSAR, ADMET prediction, chemical synthesis, and in vitro evaluation, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts.

The future of this field lies in the continued development of more accurate and sophisticated predictive models, including the integration of artificial intelligence and machine learning approaches. [12][13]These advanced computational tools, coupled with high-throughput experimental screening, will undoubtedly accelerate the discovery of the next generation of thiazole-based therapeutics that address unmet medical needs.

References

-

Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. (2023). PLOS ONE. [Link]

-

QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. (2020). RHAZES: Green and Applied Chemistry. [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). Molecules. [Link]

-

New Methods for Predicting Drug Molecule Activity Using Deep Learning. (2023). BioSci Publisher. [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. (2020). ResearchGate. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). Semantic Scholar. [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry. [Link]

-

Computational/in silico methods in drug target and lead prediction. (2021). Briefings in Bioinformatics. [Link]

-

Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. (2013). European Journal of Medicinal Chemistry. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors. (2023). LACCEI International Multi-Conference for Engineering, Education, and Technology. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. [Link]

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. (2022). Molecules. [Link]

-

ADMET in silico modelling: Towards prediction paradise?. (2025). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Chemistry & Chemical Technology. [Link]

-

Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. (2025). Current Topics in Medicinal Chemistry. [Link]

-

Advances in computational methods to predict the biological activity of compounds. (2015). Expert Opinion on Drug Discovery. [Link]

-

In Silico methods for ADMET prediction of new molecules. (2017). Slideshare. [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). Chemistry & Chemical Technology. [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. (2022). Molecules. [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (2019). PLOS ONE. [Link]

-

In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2021). World Journal of Advanced Research and Reviews. [Link]

-

In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. [Link]

-

A review on thiazole based compounds and it's pharmacological activities. (2024). Medium. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. wjarr.com [wjarr.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. nanobioletters.com [nanobioletters.com]

- 12. journals.plos.org [journals.plos.org]

- 13. New Methods for Predicting Drug Molecule Activity Using Deep Learning | White | Bioscience Methods [bioscipublisher.com]

An In-depth Technical Guide to the Stability and Degradation of 3-(1,3-Thiazol-4-yl)propanoic Acid

Introduction

3-(1,3-Thiazol-4-yl)propanoic acid is a heterocyclic compound incorporating a thiazole ring and a propanoic acid side chain. This structural motif is of significant interest in pharmaceutical and materials science due to the versatile chemical properties imparted by both the aromatic, electron-rich thiazole ring and the functional carboxylic acid group. The thiazole ring is a key component in numerous clinically approved drugs and biologically active molecules, valued for its ability to engage in various biological interactions.[1][2][3] The propanoic acid moiety can influence solubility, pharmacokinetic properties, and provides a handle for further chemical modification.

Understanding the stability and degradation profile of 3-(1,3-thiazol-4-yl)propanoic acid is paramount for its development in any application, particularly in the pharmaceutical industry. Stability testing ensures the safety, efficacy, and quality of a drug substance by identifying potential degradation products and establishing appropriate storage conditions and shelf-life. This guide provides a comprehensive technical overview of the stability and degradation of 3-(1,3-thiazol-4-yl)propanoic acid, detailing potential degradation pathways, and presenting a systematic approach to its stability assessment through forced degradation studies and the development of a stability-indicating analytical method.

Physicochemical Properties and Inherent Stability

The stability of 3-(1,3-thiazol-4-yl)propanoic acid is intrinsically linked to its chemical structure. The molecule consists of two key functional groups: the 1,3-thiazole ring and the propanoic acid side chain.

-

The 1,3-Thiazole Ring: The thiazole ring is an aromatic 5-membered heterocycle containing sulfur and nitrogen atoms. Its aromaticity confers a degree of stability.[1] However, the heteroatoms also influence its reactivity. The lone pair of electrons on the nitrogen atom makes it susceptible to protonation.[4] The sulfur atom can be oxidized under certain conditions.[1][5] The ring can also undergo photochemical reactions.[1][6]

-

The Propanoic Acid Side Chain: The carboxylic acid group is acidic and can undergo typical reactions of carboxylic acids, such as esterification and salt formation. Under thermal stress, carboxylic acids can be prone to decarboxylation.[7]

The interplay between these two functional groups will dictate the overall degradation profile of the molecule.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the compound to conditions more severe than accelerated stability testing.[8][9] The goal is to generate degradation products and elucidate the degradation pathways. This information is invaluable for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and identifying potential stability issues early in the development process.[9] A typical forced degradation study for 3-(1,3-thiazol-4-yl)propanoic acid would involve the following stress conditions:

-

Acid Hydrolysis: Exposure to acidic conditions can lead to the hydrolysis of susceptible functional groups. While the thiazole ring is generally stable to acid, extreme conditions could potentially lead to ring opening.[10]

-

Base Hydrolysis: Basic conditions can also promote hydrolysis. The propanoic acid side chain will be deprotonated to form a carboxylate salt.

-

Oxidation: Oxidative stress can target the sulfur atom in the thiazole ring, potentially forming sulfoxides or sulfones.[5] The electron-rich nature of the thiazole ring also makes it susceptible to oxidative degradation.

-

Thermal Degradation: High temperatures can induce degradation, with decarboxylation of the propanoic acid side chain being a likely pathway.[11][12][13][14]

-

Photodegradation: Exposure to light, particularly UV light, can lead to photochemical reactions. For some thiazole-containing compounds, this can involve a [4+2] cycloaddition with singlet oxygen, resulting in ring cleavage.[6]

The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on 3-(1,3-thiazol-4-yl)propanoic acid.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the known chemistry of thiazoles and carboxylic acids, several degradation pathways for 3-(1,3-thiazol-4-yl)propanoic acid can be postulated.

Caption: Potential Degradation Pathways.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method.[15] This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose, often coupled with Mass Spectrometry (LC-MS) for the identification of degradation products.

Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for the separation of the parent compound and its potential degradation products.[15]

-

Mobile Phase Selection and Optimization:

-

Start with a simple mobile phase, such as a mixture of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate buffer) to control the pH. The pH should be chosen to ensure the ionization state of the carboxylic acid is consistent.

-

Perform gradient elution to effectively separate polar and non-polar compounds.

-

Analyze the stressed samples to evaluate the separation of the parent peak from the degradation product peaks.

-

Optimize the gradient, pH of the aqueous phase, and organic modifier to achieve adequate resolution (>2) between all peaks.

-

-

Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and select a wavelength that provides a good response for both the parent compound and the degradation products.

-

Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Summary

The following table summarizes the expected outcomes of a forced degradation study on 3-(1,3-thiazol-4-yl)propanoic acid.

| Stress Condition | Reagents and Conditions | Expected Degradation Products | Analytical Considerations |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Minimal degradation expected, potential for ring opening under harsh conditions. | Monitor for new peaks with different retention times. |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Minimal degradation of the thiazole ring expected. | Ensure pH of the final solution is compatible with the HPLC column. |

| Oxidation | 3% H₂O₂, RT, 24h | Thiazole S-oxide, Thiazole S,S-dioxide. | Degradation products will be more polar. |

| Thermal Degradation | Solid state, 80°C, 48h | Decarboxylation product (4-Ethyl-1,3-thiazole). | The degradation product will be more volatile and less polar. |

| Photodegradation | ICH Q1B compliant light source | Potential for ring-cleaved products. | Photodegradants can have significantly different UV spectra. |

Conclusion

The stability of 3-(1,3-thiazol-4-yl)propanoic acid is governed by the chemical properties of both the thiazole ring and the propanoic acid side chain. A systematic approach involving forced degradation studies under various stress conditions is essential to elucidate its degradation pathways and identify potential degradation products. The development and validation of a stability-indicating HPLC method is a critical step in ensuring the quality and safety of this compound for its intended applications. The insights gained from these studies are fundamental for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.

References

-

stability-indicating rp-hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 3, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 3, 2026, from [Link]

- Mickevičius, V., et al. (2014). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6265.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). Molecules, 28(10), 4192.

-

Thiazole. (n.d.). In Wikipedia. Retrieved February 3, 2026, from [Link]

- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(4), 929-937.

- Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.

- Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2021). The Journal of Physical Chemistry A, 125(1), 324-334.

- Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). (1998). Journal of the Chemical Society, Perkin Transactions 1, (15), 2447-2456.

- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

- Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2? (2016).

- Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). (2014).

- Degradation of Fructans and Production of Propionic Acid by Bacteroides thetaiotaomicron are Enhanced by the Shortage of Amino Acids. (2014). Frontiers in Nutrition, 1, 21.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-11.

- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022). Pharmaceuticals, 15(11), 1369.

- Propionate production and degradation in the biological wastewater treatment: A mini review on the role of additives in anaerobic digestion. (2023). LJMU Research Online.

- Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (2024). Acta Pharmaceutica Sciencia, 62(2), 312-325.

- Investigation of Thermal Properties of Carboxyl

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 3, 2026, from [Link]

- Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (2017).

- Overview of the Chemistry of 2-Thiazolines. (2011). Chemical Reviews, 111(3), 1818-1858.

- Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. (2022).

- Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. (2024). Journal of Medicinal Chemistry.

- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). Environmental Science & Technology, 57(21), 8036-8046.

- Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temper

- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). PLOS ONE, 13(11), e0206779.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.

- Between propanoic acid and propanol, which one is more acidic? (2020). Quora.

-

3-(1,3-Thiazol-2-yl)propanoic acid. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature (Conference) | OSTI.GOV [osti.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. libjournals.unca.edu [libjournals.unca.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 16. medipol.edu.tr [medipol.edu.tr]

Technical Application Note: Scalable Synthesis of 3-(1,3-Thiazol-4-yl)propanoic Acid

This Application Note is designed for research chemists and process development scientists. It details a robust, scalable protocol for the synthesis of 3-(1,3-Thiazol-4-yl)propanoic acid , a critical pharmacophore found in histone deacetylase (HDAC) inhibitors and other metabolic modulators.

Executive Summary & Strategic Rationale

The synthesis of 3-(1,3-thiazol-4-yl)propanoic acid presents a classic regiochemical challenge. The most direct retrosynthetic disconnection is the Hantzsch Thiazole Synthesis , which requires the condensation of thioformamide with a

However, the requisite precursor—methyl 5-bromo-4-oxopentanoate —is difficult to synthesize via standard bromination of methyl levulinate. Standard electrophilic bromination conditions (e.g.,

This protocol details a solvent-controlled regioselective route that shifts bromination to the 5-position using methanol, enabling the correct construction of the 4-substituted thiazole core.

Retrosynthetic Pathway

Figure 1: Retrosynthetic strategy highlighting the critical regioselective bromination step.

Critical Reagents & Safety Profile

| Reagent | Role | Hazard Class | Handling Precaution |

| Methyl Levulinate | Starting Material | Irritant | Standard organic handling. |

| Bromine ( | Reagent | Corrosive, Toxic | Use in fume hood; quench with sodium thiosulfate. |

| Methanol (MeOH) | Solvent/Directing Group | Flammable, Toxic | Critical for regioselectivity. |

| Thioformamide | Reagent | Unstable/Toxic | Generate in situ or store at -20°C. |

| Phosphorus Pentasulfide | Thionating Agent | Flammable Solid | Reacts violently with water; releases |

Experimental Protocols

Phase 1: Regioselective Synthesis of Methyl 5-bromo-4-oxopentanoate

The Challenge: Direct bromination of levulinates typically yields the 3-bromo isomer (

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a thermometer. Nitrogen atmosphere is not strictly required but recommended.

-

Solvation: Dissolve Methyl Levulinate (13.0 g, 100 mmol) in Methanol (150 mL).

-

Note: Do not use Ether or DCM; these favor the wrong isomer.

-

-

Bromination: Cool the solution to 0°C. Add Bromine (16.0 g, 100 mmol) dropwise over 60 minutes.

-

Observation: The red color of bromine should dissipate rapidly.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

Mechanistic Insight: Methanol forms a ketal that sterically hinders the 3-position, directing bromination to the terminal methyl (5-position).

-

-

Quench & Workup:

-

Add water (50 mL) and stir for 30 minutes to hydrolyze the dimethyl ketal intermediate.

-

Neutralize with saturated

(careful: gas evolution). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: The crude oil contains a mixture of 5-bromo (major) and 3-bromo (minor) isomers. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

-

Target Yield: 60-70% of Methyl 5-bromo-4-oxopentanoate.

-

Data:

NMR (CDCl

-

Phase 2: Hantzsch Thiazole Cyclization

This step constructs the aromatic ring using the prepared haloketone and thioformamide.